Cas no 15166-26-4 (1-Chloro-2,4-diisocyanato-5-methylbenzene)
1-Chloro-2,4-diisocyanato-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2,4-diisocyanatotoluene
- 4-Chloro-6-methyl-m-phenylene diisocyanate
- 5-Chloro-2,4-toluene diisocyanate
- 1-chloro-2,4-diisocyanato-5-methylbenzene
- 4-Chloro-6-methyl-1,3-phenylene diisocyanate
- 4-Chloro-6-methyl-m-phenylendiisocyanat
- 4-Chloro-6-methyl-m-phenylenebisisocyanate
- Benzene, 1-chloro-2,4-diisocyanato-5-methyl-
- FCH1321408
- 4-chloro-6-methylbenzene-1,3-diisocyanate
- ST50825576
- Benzene,1-chloro-2,4-diisocyanato-5-methyl-
- 1-chloranyl-2,4-diisocyanato-
- AS-65291
- AKOS028108812
- SCHEMBL78958
- FT-0620234
- DTXSID30399898
- 15166-26-4
- MFCD00013846
- 4-Chloro-6-methyl-1,3-phenylene diisocyanate, 98%
- A809207
- 5-chloro-2,4-diisocyanato-1-methylbenzene
- D92991
- 1-chloranyl-2,4-diisocyanato-5-methyl-benzene
- DB-043109
- AULVDVFFHZBVDO-UHFFFAOYSA-N
- 1-Chloro-2,4-diisocyanato-5-methylbenzene
-
- MDL: MFCD00013846
- Inchi: 1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3
- InChI Key: AULVDVFFHZBVDO-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C)C=1)N=C=O)N=C=O
- BRN: 2973097
Computed Properties
- Exact Mass: 208.00400
- Monoisotopic Mass: 208.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.5
- Topological Polar Surface Area: 58.9
Experimental Properties
- Density: 1.29
- Melting Point: 61-65 °C(lit.)
- Boiling Point: 310.2°Cat760mmHg
- Flash Point: >230 °F
- Refractive Index: 1.579
- PSA: 58.86000
- LogP: 2.58300
- Sensitiveness: Moisture Sensitive
1-Chloro-2,4-diisocyanato-5-methylbenzene Security Information
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22-S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/22; R36/37/38; R42
- Packing Group:III
- Hazard Level:6.1
1-Chloro-2,4-diisocyanato-5-methylbenzene Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Chloro-2,4-diisocyanato-5-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM460160-100mg |
4-Chloro-6-methyl-m-phenylene diisocyanate |
15166-26-4 | 95%+ | 100mg |
$104 | 2022-06-12 | |
| Chemenu | CM460160-250mg |
4-Chloro-6-methyl-m-phenylene diisocyanate |
15166-26-4 | 95%+ | 250mg |
$199 | 2022-06-12 | |
| Chemenu | CM460160-1g |
4-Chloro-6-methyl-m-phenylene diisocyanate |
15166-26-4 | 95%+ | 1g |
$477 | 2022-06-12 | |
| eNovation Chemicals LLC | D747239-100mg |
4-Chloro-6-methyl-m-phenylene diisocyanate |
15166-26-4 | 95% | 100mg |
$150 | 2024-06-07 | |
| eNovation Chemicals LLC | D747239-250mg |
4-Chloro-6-methyl-m-phenylene diisocyanate |
15166-26-4 | 95% | 250mg |
$220 | 2024-06-07 | |
| eNovation Chemicals LLC | D747239-1g |
4-Chloro-6-methyl-m-phenylene diisocyanate |
15166-26-4 | 95% | 1g |
$480 | 2024-06-07 | |
| abcr | AB505075-100mg |
4-Chloro-6-methyl-m-phenylene diisocyanate; . |
15166-26-4 | 100mg |
€430.60 | 2025-02-19 | ||
| abcr | AB505075-250mg |
4-Chloro-6-methyl-m-phenylene diisocyanate; . |
15166-26-4 | 250mg |
€570.90 | 2025-02-19 | ||
| abcr | AB505075-100 mg |
4-Chloro-6-methyl-m-phenylene diisocyanate; . |
15166-26-4 | 100mg |
€424.50 | 2023-06-15 | ||
| abcr | AB505075-250 mg |
4-Chloro-6-methyl-m-phenylene diisocyanate; . |
15166-26-4 | 250mg |
€562.50 | 2023-06-15 |
1-Chloro-2,4-diisocyanato-5-methylbenzene Suppliers
1-Chloro-2,4-diisocyanato-5-methylbenzene Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-Chloro-2,4-diisocyanato-5-methylbenzene
1-Chloro-2,4-diisocyanato-5-methylbenzene (CAS No. 15166-26-4): A Key Intermediate in Modern Chemical Synthesis
1-Chloro-2,4-diisocyanato-5-methylbenzene, with the chemical formula C9H5ClN2O2, is a highly versatile intermediate that has garnered significant attention in the field of organic chemistry and industrial applications. This compound, identified by its CAS number CAS No. 15166-26-4, plays a crucial role in the synthesis of various specialty chemicals, including polymers, pharmaceuticals, and agrochemicals. Its unique structural properties, characterized by the presence of two isocyanate groups and a chlorine substituent on a methyl-substituted benzene ring, make it an invaluable building block for complex molecular architectures.
The 1-Chloro-2,4-diisocyanato-5-methylbenzene molecule exhibits remarkable reactivity due to the highly electrophilic isocyanate (-NCO) functional groups. These groups readily participate in nucleophilic addition reactions, making the compound an excellent precursor for the synthesis of polyurethanes and other polymeric materials. The chlorine atom on the benzene ring further enhances its utility by providing a site for further functionalization via nucleophilic substitution reactions. This dual functionality has positioned 1-Chloro-2,4-diisocyanato-5-methylbenzene as a cornerstone in the development of advanced materials with tailored properties.
In recent years, research into novel applications of 1-Chloro-2,4-diisocyanato-5-methylbenzene has expanded significantly. One particularly promising area is its use as a monomer in the synthesis of high-performance polymers. These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding industrial applications such as aerospace components and automotive parts. The incorporation of the methyl group into the benzene ring imparts additional steric hindrance, which can be leveraged to fine-tune polymer properties such as crystallinity and melt flow behavior.
The pharmaceutical industry has also recognized the potential of 1-Chloro-2,4-diisocyanato-5-methylbenzene as a key intermediate in drug development. Researchers have explored its utility in synthesizing bioactive molecules that target various therapeutic pathways. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial properties. The isocyanate groups can be selectively transformed into amides or ureas through reaction with amines or alcohols, respectively, yielding pharmacologically relevant scaffolds. Furthermore, the chlorine substituent offers a handle for further derivatization, allowing chemists to introduce additional functional groups that enhance drug efficacy and bioavailability.
The agrochemical sector has similarly benefited from the versatility of 1-Chloro-2,4-diisocyanato-5-methylbenzene. Its incorporation into pesticide formulations has led to the development of novel agrochemicals with improved efficacy and environmental compatibility. By leveraging its reactivity to form stable complexes with metal ions or to act as a precursor for heterocyclic compounds, researchers have created agrochemicals that offer enhanced pest control while minimizing ecological impact. This aligns with global efforts to develop sustainable agricultural practices that protect both crops and the environment.
The industrial synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene typically involves multi-step reactions starting from readily available aromatic precursors such as chlorobenzene derivatives. Advances in catalytic processes have significantly improved the yield and selectivity of these reactions, making large-scale production more efficient and cost-effective. Additionally, green chemistry principles have been increasingly applied to minimize waste and reduce energy consumption during manufacturing. These innovations not only enhance economic feasibility but also contribute to environmental stewardship by promoting sustainable chemical practices.
The future prospects for 1-Chloro-2,4-diisocyanato-5-methylbenzene are vast and multifaceted. Ongoing research continues to uncover new synthetic pathways and applications across various industries. For example, its potential use in advanced materials science could lead to breakthroughs in smart coatings and self-healing polymers. In medicine, further exploration of its pharmacological properties may result in novel therapeutic agents with significant clinical benefits. As our understanding of this compound's chemistry evolves, so too will its role as a transformative intermediate in modern chemical synthesis.
In conclusion, 1-Chloro-2,4-diisocyanato-5-methylbenzene (CAS No. 15166-26-4) represents a critical component in contemporary chemical manufacturing. Its unique structural features enable diverse applications in polymers, pharmaceuticals, and agrochemicals alike. By harnessing its reactivity through innovative synthetic strategies and exploring new frontiers in material science and drug development, researchers are poised to unlock even greater potential from this remarkable compound.
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